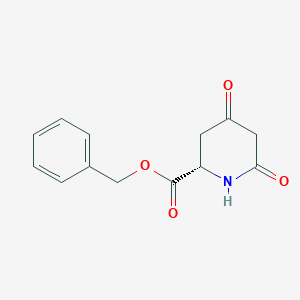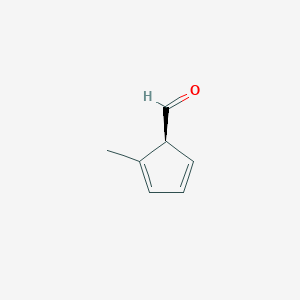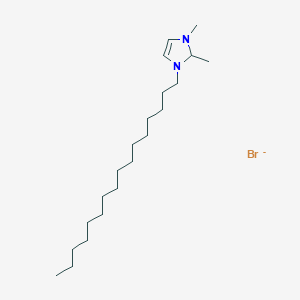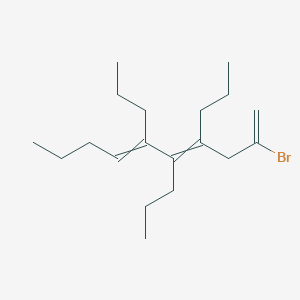![molecular formula C14H12O2S B12518752 [(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
[(1E)-2-(benzenesulfonyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl styryl sulfone, also known as phenyl trans-styryl sulfone, is an organic compound with the molecular formula C14H12O2S. It is characterized by the presence of a sulfone group (SO2) attached to a styryl group (C6H5CH=CH). This compound is notable for its applications in organic synthesis and its role as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl styryl sulfone can be synthesized through several methods, including:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to yield vinyl sulfones, including phenyl styryl sulfone.
Industrial Production Methods: Industrial production of phenyl styryl sulfone typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl styryl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The phenyl and styryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and styryl derivatives.
Scientific Research Applications
Phenyl styryl sulfone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenyl styryl sulfone involves its ability to participate in various chemical reactions due to the presence of the reactive sulfone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Phenyl styryl sulfone can be compared with other similar compounds, such as:
Phenyl Vinyl Sulfone: Similar in structure but differs in reactivity and applications.
Benzothiazole Sulfone: Contains a heterocyclic ring, offering different chemical properties.
2-Phenyl Tetrazole Sulfone: Features a tetrazole ring, which impacts its reactivity and use in synthesis.
Uniqueness: Phenyl styryl sulfone is unique due to its combination of a styryl group and a sulfone group, providing a versatile platform for various chemical transformations and applications in multiple fields .
Properties
IUPAC Name |
2-(benzenesulfonyl)ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)




![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)


![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)

![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

